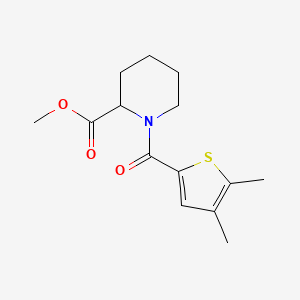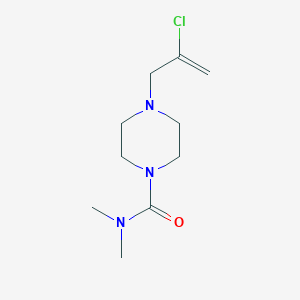
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole, also known as TBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBT is a heterocyclic compound that contains a thiazole ring and a pyrrolidine ring.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has been found to exhibit potent anticancer activity against various cancer cell lines. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has also been studied for its potential use as an antibacterial and antifungal agent.
In material science, 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has also been used as a ligand in coordination chemistry to synthesize metal complexes.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole is not fully understood. However, studies have suggested that 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole induces apoptosis (programmed cell death) in cancer cells. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has also been found to inhibit the growth and proliferation of cancer cells. In addition, 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has been found to exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole is also stable under normal laboratory conditions. However, 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has some limitations. It is toxic and carcinogenic, which makes it difficult to handle and dispose of. In addition, 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole is expensive and not readily available.
Direcciones Futuras
There are several future directions for the study of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole. One area of research is the development of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-based drugs for the treatment of cancer and infectious diseases. Another area of research is the synthesis of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-based materials with unique properties for various applications. The development of new synthetic methods for 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole and its derivatives is also an area of interest. Finally, the study of the mechanism of action of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole and its derivatives is an ongoing area of research.
Conclusion:
In conclusion, 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole is a heterocyclic compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has been found to exhibit potent anticancer and antibacterial activity, and it has been used as a building block for the synthesis of various functional materials. 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole has several advantages for lab experiments, but it also has limitations due to its toxicity and carcinogenicity. There are several future directions for the study of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole, including the development of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-based drugs and materials, the synthesis of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole derivatives, and the study of the mechanism of action of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole.
Métodos De Síntesis
The synthesis of 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole involves the reaction between 2-bromo-4-tert-butylthiazole and pyrrolidine. The reaction takes place in the presence of a base and a solvent. The resulting product is purified using chromatography to obtain 2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole in its pure form.
Propiedades
IUPAC Name |
2-tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-12(2,3)11-13-10(9-15-11)8-14-6-4-5-7-14/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAMHLSJYPMHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)
![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)


![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)
![1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)
![2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7544510.png)